Cas no 25622-74-6 (1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA&)

1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA& structure
25622-74-6 structure
Product name:1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA&
CAS No:25622-74-6
MF:C9H7OF5
MW:226.14328
CID:913928
PubChem ID:24879319

1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA& Chemical and Physical Properties

Names and Identifiers

    • 1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA&
    • 1-(2,3,4,5,6-pentafluorophenyl)propan-1-ol
    • 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
    • 1-pentafluorophenylpropanol
    • 1-Pentafluorphenyl-propan-1-ol
    • 1-Pentafluorphenylpropanol
    • 553336_ALDRICH
    • AC1N8TA9
    • ACMC-20apdh
    • CTK8C6250
    • I14-46223
    • 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol, 97%
    • 1-(perfluorophenyl)propan-1-ol
    • SCHEMBL6752613
    • 25622-74-6
    • AKOS015913470
    • DTXSID60402223
    • J-016069
    • MDL: MFCD03427133
    • Inchi: InChI=1S/C9H7F5O/c1-2-3(15)4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3
    • InChI Key: QRHBGWMLUAGPNM-UHFFFAOYSA-N
    • SMILES: CCC(C1=C(C(=C(C(=C1F)F)F)F)F)O

Computed Properties

  • Exact Mass: 226.04171
  • Monoisotopic Mass: 226.04170565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Not available
  • Density: 1.430 g/mL at 25 °C(lit.)
  • Boiling Point: 199 °C(lit.)
  • Flash Point: 218 °F
  • Refractive Index: n20/D 1.4430(lit.)
  • PSA: 20.23
  • Solubility: Not available

1-(2 3 4 5 6-PENTAFLUOROPHENYL)-1-PROPA& Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

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